![molecular formula C33H60O7 B1253475 (2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid](/img/structure/B1253475.png)
(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid
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Overview
Description
(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid is a natural product found in Streptomyces griseus with data available.
Scientific Research Applications
Enantiospecific Synthesis and Stereochemistry
Research into the enantiospecific synthesis of complex molecules such as this compound has been conducted. For instance, Deschenaux et al. (1989) synthesized enantiomers of a related molecule, 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, from hydroxybutanoates, demonstrating methods for controlling stereochemistry in complex organic molecules (Deschenaux et al., 1989).
Synthesis of Derivatives and Analogs
The synthesis of derivatives and analogs of such complex molecules is another area of research. For instance, Darley et al. (2003) described the stereocontrolled synthesis of 2-methylisocitrate, a key intermediate in the methylcitrate cycle in bacteria and fungi, starting from lactic acid (Darley et al., 2003).
Chemical Shift Analysis for Stereoisomer Identification
Wiitala et al. (2007) conducted studies related to penams, a class of β-lactam antibiotics, using nuclear magnetic resonance (NMR) spectroscopy. Their work on the computation of chemical shifts for identifying stereoisomers of complex molecules like penams provides insights into the analytical techniques used for characterizing compounds similar to the one (Wiitala et al., 2007).
properties
Product Name |
(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid |
---|---|
Molecular Formula |
C33H60O7 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid |
InChI |
InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+/t19-,20-,21+,23-,24+,25?,26+,27-,28+,29-,30+,31+,32+/m1/s1 |
InChI Key |
XMCIULDTDFJACK-HAZYJDJZSA-N |
Isomeric SMILES |
CCC[C@@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C/CC[C@H]([C@@H](C)[C@@H](C(C)[C@@H]([C@H](C)[C@@H]1[C@H](CC[C@H](O1)[C@H](C)C(=O)O)C)O)O)O)O |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |
synonyms |
antibiotic M144255 griseochelin M 144255 M-144255 zincophorin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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